molecular formula C16H13F3O3 B3158815 1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone CAS No. 860611-86-5

1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone

Cat. No. B3158815
CAS RN: 860611-86-5
M. Wt: 310.27 g/mol
InChI Key: BEPSERZSHQUNMU-UHFFFAOYSA-N
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Description

This compound is also known as Trifloxystrobin . It is a widely used fungicide with low aqueous solubility and low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater and would not be expected to be persistent in soil or water systems .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular structure of this compound involves four geometric isomers: EE, EZ, ZE, and ZZ . More detailed structural analysis would require specific experimental data .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants involved .


Physical And Chemical Properties Analysis

This compound has a low aqueous solubility and low volatility . It is also reported to have a boiling point of 516.1±60.0℃ .

Scientific Research Applications

Electrochemical Technologies

The electrochemical properties of this compound have been investigated extensively. It forms novel peripherally tetra-substituted phthalocyanines (H2Pc, Co(II), Cu(II), Ni(II), and Fe(II)) with 4-([3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. These complexes exhibit either metal-based or ligand-based diffusion-controlled electron transfer properties. Spectroelectrochemical measurements shed light on their electron-transfer steps, and their in situ UV–Vis spectral changes indicate applicability in electrochemical technologies .

Safety and Hazards

Trifloxystrobin has a low mammalian oral toxicity but there is some evidence that it may cause negative reproduction or fertility effects . It is highly toxic to bird, fish and aquatic invertebrates, but less toxic to honeybees and earthworms .

properties

IUPAC Name

1-[2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-10(20)14-6-5-13(8-15(14)21)22-9-11-3-2-4-12(7-11)16(17,18)19/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPSERZSHQUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164659
Record name 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone

CAS RN

860611-86-5
Record name 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone

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